2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol is a chemical compound with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol . This compound belongs to the phenothiazine class, which is known for its diverse applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol typically involves the reaction of 3-methoxy-7-nitrophenothiazine with an appropriate ethanolic reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures, often around 150°C, under a nitrogen atmosphere for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, phenothiazine derivatives are known to modulate various cellular processes, including enzyme inhibition and receptor binding. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine
- 2-chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one
Uniqueness
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N2O4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(3-methoxy-7-nitrophenothiazin-10-yl)ethanol |
InChI |
InChI=1S/C15H14N2O4S/c1-21-11-3-5-13-15(9-11)22-14-8-10(17(19)20)2-4-12(14)16(13)6-7-18/h2-5,8-9,18H,6-7H2,1H3 |
InChI Key |
JTWYKTYYIRGJEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.